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molecular formula C11H12N2O B8284550 4-methyl-2-(1H-imidazol-1-yl)anisole

4-methyl-2-(1H-imidazol-1-yl)anisole

Cat. No. B8284550
M. Wt: 188.23 g/mol
InChI Key: ALAICIJLJOCUOD-UHFFFAOYSA-N
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Patent
US08957217B2

Procedure details

To a degassed DMSO (20 mL) solution of imidazole (1.0 g, 15 mmol) was added 4-methyl-2-bromoanisole (1.25 mL, 10 mmol), KOH (1.12 g, 20 mmol) and Cu2O (280 mg, 2 mmol) under nitrogen. The resulting mixture was stirred at 140° C. for 24 hrs under N2. After cooling to room temperature, the mixture was poured into ethylacetate (EA) (50 mL) and filtered. The filtrate was washed with water (50 mL×3) and dried over anhydrous magnesium sulfate. After rotary evaporation, the crude oil was purified via column chromatography on silica gel with eluent of EA/MeOH (9/1, v/v), affording a light yellow solid (57%). 1H-NMR (300 MHz, CDCl3) δ(ppm) 7.78 (s, 1H), 7.16 (m, 3H), 7.09 (d, J=1.8 Hz, 1H), 6.94 (d, J=8.4 Hz, 1H), 3.81 (s, 3H), 2.33 (s, 3H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
57%

Identifiers

REACTION_CXSMILES
CS(C)=O.[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13](Br)[CH:12]=1.[OH-].[K+]>C(OC(=O)C)C>[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([N:5]2[CH:9]=[CH:8][N:7]=[CH:6]2)[CH:12]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.25 mL
Type
reactant
Smiles
CC1=CC(=C(C=C1)OC)Br
Name
Quantity
1.12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Cu2O
Quantity
280 mg
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 140° C. for 24 hrs under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with water (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude oil was purified via column chromatography on silica gel with eluent of EA/MeOH (9/1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1=CC(=C(C=C1)OC)N1C=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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